molecular formula C14H25N3O2 B2639219 N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide CAS No. 2248902-12-5

N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide

Cat. No. B2639219
CAS RN: 2248902-12-5
M. Wt: 267.373
InChI Key: RGPCDUGQXDMSMH-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide, also known as DADLE, is a synthetic opioid peptide that has been extensively studied in the field of pharmacology. This compound has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers studying the mechanisms of opioid receptors and their role in pain management.

Mechanism of Action

N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide acts as an agonist at the delta opioid receptor, which is a G protein-coupled receptor that is primarily found in the peripheral nervous system. Activation of the delta opioid receptor by N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide leads to the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels. This results in the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects
N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide has a wide range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide in lab experiments is its high affinity for the delta opioid receptor, which allows for the specific targeting of this receptor. However, one limitation of using N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide is its short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.

Future Directions

There are several potential future directions for research involving N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide. One area of interest is the development of novel delta opioid receptor agonists that have longer half-lives and improved pharmacokinetic profiles. Another potential direction is the use of N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide as a tool for the study of opioid receptor signaling pathways and their role in the development of opioid tolerance and addiction. Overall, the study of N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide and its effects on the delta opioid receptor has the potential to lead to the development of new and improved therapies for the treatment of pain and inflammatory diseases.

Synthesis Methods

The synthesis of N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide involves the condensation of diethylamine with 4-prop-2-enoyl-1,4-diazepan-1-ylacetic acid, followed by the addition of acetic anhydride. The resulting product is then purified through a series of chromatography steps to obtain the final compound.

Scientific Research Applications

N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide has been used extensively in scientific research to study the mechanisms of opioid receptors and their role in pain management. This compound has been shown to have a high affinity for the delta opioid receptor, which is involved in the modulation of pain and mood.

properties

IUPAC Name

N,N-diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-4-13(18)17-9-7-8-15(10-11-17)12-14(19)16(5-2)6-3/h4H,1,5-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPCDUGQXDMSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CCCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide

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